Methyl 3-cyano-4-fluorobenzoate

Overview

Description

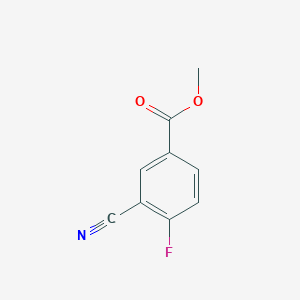

Methyl 3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a cyano group (-CN) and the hydrogen atom at the fourth position is replaced by a fluorine atom (-F). This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form 3-cyano-4-fluorobenzoic acid.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 3-cyano-4-fluorobenzoic acid.

Reduction: Formation of 3-amino-4-fluorobenzoate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-cyano-4-fluorobenzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential activity against various biological targets.

Case Study: Synthesis of Pyrrolopyridines

In a study focusing on methoxy-substituted pyrrolopyridines, this compound was utilized as a building block to develop compounds that modulate RORγ activity, which is significant in treating autoimmune diseases. The research highlighted the compound's role in synthesizing novel therapeutic agents that could potentially reduce IL-17 levels in subjects suffering from such disorders .

Materials Science

The compound is also used in the development of advanced materials, particularly in creating polymers and coatings with enhanced properties.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant for producing materials used in high-performance applications, such as aerospace and automotive industries .

Organic Synthesis

This compound is frequently employed as a reagent in organic synthesis due to its reactive functional groups.

Synthesis Pathways

It can be used in reactions such as:

- Nucleophilic Substitution : The cyano group can be replaced with various nucleophiles to create new derivatives.

- Condensation Reactions : It can participate in forming new carbon-carbon bonds, leading to complex organic molecules.

Analytical Chemistry

This compound is also useful in analytical chemistry for developing methods to detect and quantify similar compounds due to its unique spectral properties.

Spectroscopic Analysis

This compound has been characterized using techniques such as NMR and HPLC, allowing researchers to establish its presence in complex mixtures and assess purity levels .

Mechanism of Action

The mechanism of action of methyl 3-cyano-4-fluorobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of a new bond. The cyano group can participate in various interactions, influencing the reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-cyano-3-fluorobenzoate: Similar structure but with different positions of the cyano and fluorine groups.

Methyl 3-cyano-4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Methyl 3-cyano-4-bromobenzoate: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

Methyl 3-cyano-4-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and interactions in chemical reactions. The presence of the fluorine atom can also affect the compound’s electronic properties and stability.

Biological Activity

Methyl 3-cyano-4-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol. It is characterized by the presence of a cyano group and a fluorine atom on the aromatic ring, which influence its biological interactions and properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound has been studied for its potential as a pharmacophore in drug development due to its ability to undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. This property enables it to modulate biochemical pathways effectively.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, it has shown potential in reducing cell viability in human cancer cell lines through apoptosis induction.

- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, making it significant in polypharmacy contexts .

- BBB Permeability : this compound is reported to be permeant across the blood-brain barrier (BBB), which is essential for developing central nervous system (CNS) therapies. Its ability to cross the BBB suggests potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines |

| CYP Enzyme Inhibition | Inhibits CYP1A2; no effect on CYP2C19, CYP2C9, CYP2D6, CYP3A4 |

| BBB Permeability | Confirmed as permeant across the blood-brain barrier |

| Skin Permeation | Log Kp value indicates moderate skin permeability |

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

- Pharmacokinetic Profile : In vivo studies showed that this compound exhibited favorable pharmacokinetic properties, with rapid absorption and distribution following administration. Its interaction with metabolic enzymes was assessed using liver microsomes, confirming its role as a CYP1A2 inhibitor .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, particularly in oncology and CNS disorders. Investigations into its structure-activity relationships (SAR) could yield more potent derivatives with improved selectivity and efficacy.

Properties

IUPAC Name |

methyl 3-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOJKDQJOVWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672229 | |

| Record name | Methyl 3-cyano-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676602-31-6 | |

| Record name | Methyl 3-cyano-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.